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molecular formula C6Cl4F2 B075552 1,2,3,5-Tetrachloro-4,6-difluorobenzene CAS No. 1198-56-7

1,2,3,5-Tetrachloro-4,6-difluorobenzene

Cat. No. B075552
M. Wt: 251.9 g/mol
InChI Key: PVGPCHMQECZTIK-UHFFFAOYSA-N
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Patent
US07595426B2

Procedure details

A solution of 100 g (0.88 mol) of 1,3-difluorobenzene in 1 l of 1,2-dichloroethane was admixed with 11.7 g (0.088 mol) of powdered AlCl3. 290 g of chlorine gas were subsequently passed into the solution at 0-5° C. After the end of the reaction, the HCl formed were driven out at about 20-25° C. by means of a stream of nitrogen, and the solution was filtered through silica gel. According to analysis by gas chromatography, the solution comprised 38.5% of dichlorodifluorobenzene, 33.6% of difluorotrichlorobenzenes, 14.5% of difluorotetrachlorobenzene as main components and also further components in the percentage range. A vacuum distillation gave, at 0.2 mbar in the temperature range 50-90° C., 60 g of a fraction comprising the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
290 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[CH:3]=1.[Al+3].[Cl-:10].[Cl-:11].[Cl-:12].[Cl:13]Cl>ClCCCl>[F:1][C:2]1[C:7]([Cl:10])=[C:6]([Cl:11])[C:5]([Cl:12])=[C:4]([F:8])[C:3]=1[Cl:13] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC1=CC(=CC=C1)F
Step Two
Name
Quantity
11.7 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
290 g
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were subsequently passed into the solution at 0-5° C
CUSTOM
Type
CUSTOM
Details
After the end of the reaction

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1Cl)Cl)Cl)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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